6-Bromo-4-chloro-2-methoxy-3-pyridinamine
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Overview
Description
6-Bromo-4-chloro-2-methoxy-3-pyridinamine is a heterocyclic organic compound with the molecular formula C6H6BrClN2O It is a derivative of pyridine, featuring bromine, chlorine, and methoxy substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-methoxy-3-pyridinamine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Halogenation: Introduction of bromine and chlorine atoms onto the pyridine ring through electrophilic aromatic substitution reactions.
Methoxylation: Introduction of the methoxy group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2-methoxy-3-pyridinamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
6-Bromo-4-chloro-2-methoxy-3-pyridinamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-methoxy-3-pyridinamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methoxypyridin-3-amine
- 6-Bromo-2-chloro-3-methoxyphenylboronic acid
Uniqueness
6-Bromo-4-chloro-2-methoxy-3-pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H6BrClN2O |
---|---|
Molecular Weight |
237.48 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H6BrClN2O/c1-11-6-5(9)3(8)2-4(7)10-6/h2H,9H2,1H3 |
InChI Key |
HJARJQXNCDBMDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=N1)Br)Cl)N |
Origin of Product |
United States |
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